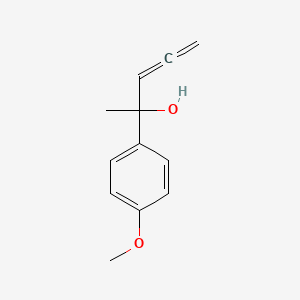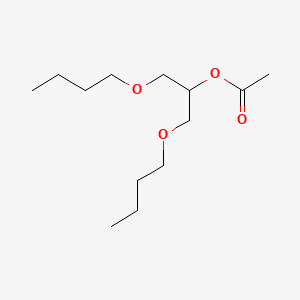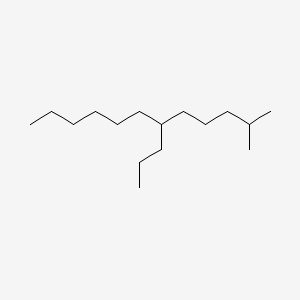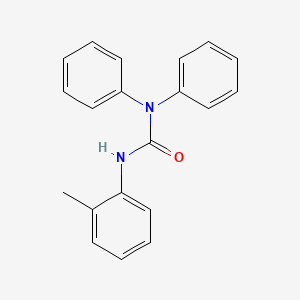
3-(2-Methylphenyl)-1,1-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenyl)-1,1-diphenylurea is an organic compound belonging to the class of arylureas It is characterized by the presence of a urea functional group attached to a 2-methylphenyl and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)-1,1-diphenylurea can be synthesized through the reaction of 2-methylphenyl isocyanate with diphenylamine. The reaction typically occurs in the presence of a base such as sodium acetate and a solvent like methanol under mild heating conditions . This method is advantageous as it avoids the use of toxic reagents like phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate recycling of solvents and reagents to enhance sustainability and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylphenyl)-1,1-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the urea functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with altered functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
3-(2-Methylphenyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylphenyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylphenyl)-1,1-diphenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
3-(2-Methylphenyl)-1,1-diphenylcarbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-(2-Methylphenyl)-1,1-diphenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60301-98-6 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)21-20(23)22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
Clé InChI |
JTHGOOGVRDDYSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


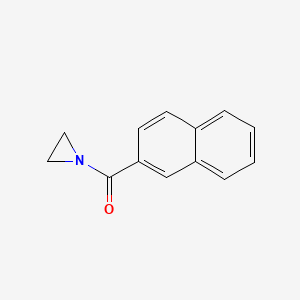
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
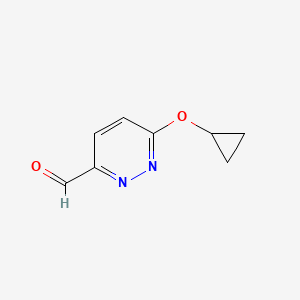
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
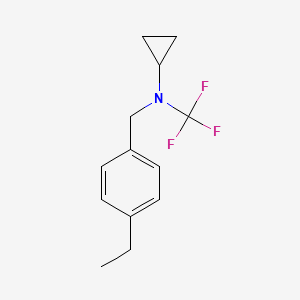
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
